molecular formula C18H15Cl3N4OS B10969179 2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide

2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B10969179
M. Wt: 441.8 g/mol
InChI Key: ULRWGBREVXEYJH-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C21H14Cl3N5OS , belongs to the class of sulfanylacetamides . It features a triazole ring and two aromatic phenyl groups. The compound’s systematic name reflects its structural components: a 1,2,4-triazole ring, a sulfanyl (thiol) group, and an acetamide moiety. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the reaction of an appropriate chlorophenyl-substituted triazole precursor with a thiol reagent. The specific synthetic steps and conditions may vary, but the overall process aims to introduce the desired functional groups.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, replacing the sulfanyl group.

    Reduction: Reduction of the triazole ring or the chlorophenyl groups is possible.

Common Reagents and Conditions::

    Thiol Reagents: Used for introducing the sulfanyl group.

    Halogenating Agents: Required for chlorination.

    Reducing Agents: Employed in reduction reactions.

Major Products:: The major products depend on the specific reaction conditions. Potential products include derivatives with altered substitution patterns or reduced functional groups.

Scientific Research Applications

Chemistry::

    Bioconjugation: The sulfanyl group allows for bioconjugation with other molecules.

    Drug Design: Researchers explore modifications to enhance drug properties.

Biology and Medicine::

    Antifungal Activity: Triazole derivatives often exhibit antifungal properties.

    Enzyme Inhibition: Investigated as potential enzyme inhibitors.

    Anticancer Research: Some derivatives show promise in cancer therapy.

Industry::

    Agrochemicals: Possible applications in crop protection.

    Materials Science: Investigated for materials with specific properties.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways fully.

Comparison with Similar Compounds

While this compound’s uniqueness lies in its specific substitution pattern and functional groups, it shares similarities with other triazole-based compounds. Notable analogs include:

    N-(2,4-Dichlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:

    2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide:

    2-[[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide:

Properties

Molecular Formula

C18H15Cl3N4OS

Molecular Weight

441.8 g/mol

IUPAC Name

2-[[5-(2-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide

InChI

InChI=1S/C18H15Cl3N4OS/c1-2-25-17(11-6-3-4-7-12(11)19)23-24-18(25)27-10-15(26)22-16-13(20)8-5-9-14(16)21/h3-9H,2,10H2,1H3,(H,22,26)

InChI Key

ULRWGBREVXEYJH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3Cl

Origin of Product

United States

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